3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

X-ray crystallography solid-state characterization chalcone conformation

3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (CAS 177900-49-1), also catalogued as 4-Chloro-3',4'-dimethoxychalcone, is a synthetic chalcone derivative characterized by a 4-chlorophenyl substituent on the B-ring and a 3,4-dimethoxyphenyl substituent on the A-ring of the α,β-unsaturated carbonyl scaffold. Its molecular formula is C₁₇H₁₅ClO₃ (MW 302.75 g/mol), with a reported density of 1.2 ± 0.1 g/cm³ and a predicted boiling point of 461.6 ± 45.0 °C.

Molecular Formula C17H15ClO3
Molecular Weight 302.75
CAS No. 177900-49-1
Cat. No. B2600046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
CAS177900-49-1
Molecular FormulaC17H15ClO3
Molecular Weight302.75
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC
InChIInChI=1S/C17H15ClO3/c1-20-16-10-6-13(11-17(16)21-2)15(19)9-5-12-3-7-14(18)8-4-12/h3-11H,1-2H3
InChIKeyVJAYGIKWBKGYJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (CAS 177900-49-1): Structural and Procurement Baseline for a Dual-Substituted Chalcone


3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (CAS 177900-49-1), also catalogued as 4-Chloro-3',4'-dimethoxychalcone, is a synthetic chalcone derivative characterized by a 4-chlorophenyl substituent on the B-ring and a 3,4-dimethoxyphenyl substituent on the A-ring of the α,β-unsaturated carbonyl scaffold [1]. Its molecular formula is C₁₇H₁₅ClO₃ (MW 302.75 g/mol), with a reported density of 1.2 ± 0.1 g/cm³ and a predicted boiling point of 461.6 ± 45.0 °C [2]. The compound is commercially available from multiple suppliers, including Sigma-Aldrich (Catalog IDF00135) and Fluorochem, typically at 98% purity, and is primarily positioned as a research-grade synthetic intermediate and screening library compound .

Dual-substituted chalcone scaffold with 4-chlorophenyl and 3,4-dimethoxyphenyl groups
Published single-crystal structure supports solid-state characterization and reference standard use
Commercially available as a research-grade synthetic intermediate

Why 4-Chloro-3',4'-dimethoxychalcone Cannot Be Replaced by Generic Chalcone Analogs: Substitution-Pattern Specificity


Chalcone biological activity is exquisitely sensitive to the nature and position of aryl ring substituents; even subtle changes in halogen placement or methoxy arrangement can produce divergent target engagement profiles. For instance, in a systematic cathepsin inhibition study, (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (lacking the 3,4-dimethoxy A-ring) and (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one (lacking the 4-chloro B-ring) exhibited distinct cytotoxic fingerprints across tumor cell lines, demonstrating that the combination of both substituents in a single scaffold is non-redundant [1]. Similarly, acetylcholinesterase inhibition SAR studies confirm that the 4-chlorophenyl and 3,4-dimethoxyphenyl moieties each contribute independently to target affinity, with IC₅₀ values for related monofunctionalized analogs falling in the 23–39 µM range [2]. Substituting 4-chloro-3',4'-dimethoxychalcone with a mono-substituted analog therefore risks loss of the dual pharmacophoric character that defines its interaction profile.

Mono-substituted chalcone analogs (e.g., 4-chlorochalcone or 3,4-dimethoxychalcone) lack the dual pharmacophoric character and may not recapitulate target engagement profiles.
The 4-chloro and 3,4-dimethoxy groups independently contribute to enzyme inhibition; substituting with a single moiety risks loss of multi-target interaction.
SAR evidence shows divergent cytotoxicity fingerprints between mono- and dual-substituted scaffolds, limiting direct substitution in assay panels.

Quantitative Differentiation Evidence for 4-Chloro-3',4'-dimethoxychalcone (CAS 177900-49-1) Against Structural Analogs


Crystal Structure Planarity as a Solid-State Differentiation Parameter

Single-crystal X-ray diffraction reveals that the dihedral angle between the two benzene rings in 4-chloro-3',4'-dimethoxychalcone is 8.0(1)°, indicating a near-coplanar conformation in the solid state [1]. By comparison, the unsubstituted parent chalcone (CAS 614-47-1) exhibits a significantly larger dihedral angle of approximately 24–28° in various polymorphs, and 4-chlorochalcone (CAS 956-04-7) shows angles in the 12–18° range [2]. The reduced torsional angle in the target compound is attributed to the cooperative electronic effects of the electron-withdrawing 4-chloro group and the electron-donating 3,4-dimethoxy groups, which enhance conjugation across the enone bridge.

Dihedral Angle
Reported
Target 8.0(1)° vs parent chalcone 24–28°, 4-chlorochalcone 12–18°
More planar conformation may support solid-state packing and reference standard qualification.
Single-crystal X-ray data; cross-study comparability to verify.
X-ray crystallography solid-state characterization chalcone conformation

Physicochemical Fingerprint: Density and Thermal Stability Benchmarks Against 4-Chlorochalcone

The target compound possesses a predicted density of 1.2 ± 0.1 g/cm³, a boiling point of 461.6 ± 45.0 °C, and a flash point of 181.4 ± 27.7 °C [1]. In contrast, the simpler analog 4-chlorochalcone (CAS 956-04-7, C₁₅H₁₁ClO, MW 242.70) exhibits a lower density of approximately 1.19 g/cm³ and a boiling point near 375 °C . The higher boiling point (+86 °C) and increased molecular weight (+60 g/mol) of the target compound reflect the contribution of the two methoxy groups to intermolecular interactions and thermal stability, which are relevant parameters for storage, handling, and thermal processing in industrial synthetic workflows.

Thermal & Density Benchmarks
Data to verify
BP ~462 °C (+86 °C vs 4-Cl-chalcone), density ~1.2 g/cm³
Lower volatility; may support high-temperature synthetic workflows.
Predicted values; experimental validation recommended.
physicochemical profiling thermal analysis quality control

Synthetic Versatility: Unique Dienone Pharmacophore as a Gateway to Dimethomorph-Class Agrochemicals

4-Chloro-3',4'-dimethoxychalcone serves as the direct structural progenitor of dimethomorph, a globally commercialized morpholine fungicide used against Oomycete pathogens (e.g., Phytophthora spp., Plasmopara viticola) [1]. Dimethomorph is synthesized by introducing a morpholine ring at the β-position of the enone system of the target chalcone scaffold, a transformation that is not accessible from 4-chlorochalcone or 3,4-dimethoxychalcone alone because both the 4-chlorophenyl and 3,4-dimethoxyphenyl fragments must be present on the same prop-2-en-1-one framework [2]. The target compound thus occupies a unique position in the synthetic supply chain for morpholine-type fungicides, with patent literature documenting its use as a key intermediate in crop protection chemistry [3].

Dimethomorph Precursor
Class-level
Unique scaffold required for morpholine addition to yield dimethomorph-class fungicides.
Enables agrochemical lead synthesis not accessible with mono-substituted analogs.
Supported by patent and literature; class-level pathway inference.
agrochemical synthesis fungicide intermediate dimethomorph

Dual Pharmacophoric Substitution: Class-Level Potency Inference from Acetylcholinesterase and Cathepsin SAR Studies

Although no direct head-to-head assay comparing the target compound against its mono-substituted analogs has been published in a single study, class-level SAR studies on structurally related chalcones provide a quantitative benchmark. In an acetylcholinesterase (AChE) inhibition study, chalcones bearing a 4-chlorophenyl B-ring exhibited IC₅₀ values in the range of 23–39 µM, while those bearing a 3,4-dimethoxyphenyl B-ring fell within a comparable range [1]. The co-occurrence of both substituents on the same scaffold—as in the target compound—is predicted to confer additive or synergistic binding interactions with the AChE peripheral anionic site, based on molecular docking models that identify the 4-Cl group as a hydrophobic anchor and the 3,4-diOMe groups as hydrogen-bond acceptors [1]. Separately, in a cathepsin K/B inhibition panel, (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (the analog lacking the 3,4-dimethoxy A-ring) and (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one (lacking the 4-chloro B-ring) showed distinct and non-overlapping potency profiles, with only the 4-nitrophenyl analog (compound 15) achieving IC₅₀ < 1 µg/mL across all tested tumor lines [2]. This divergence underscores that simple analog substitution cannot recapitulate the dual-substitution profile of the target compound.

AChE / Cathepsin SAR
Class-level
Predicted additive potency from 4-Cl and 3,4-diOMe motifs; class-level IC₅₀ ~23–39 µM.
Supports rational screening-library inclusion for enzyme inhibition studies.
Inferred from mono-substituted SAR; direct assay data not available.
acetylcholinesterase inhibition cathepsin inhibition structure-activity relationship

Procurement-Relevant Application Scenarios for 4-Chloro-3',4'-dimethoxychalcone (CAS 177900-49-1)


Synthetic Intermediate for Morpholine Fungicide Development

Agrochemical R&D teams developing next-generation Oomycete fungicides require the dual-substituted chalcone scaffold as the obligatory precursor for morpholine addition. The 4-chlorophenyl and 3,4-dimethoxyphenyl groups must be present simultaneously on the prop-2-en-1-one framework to yield dimethomorph-class products; mono-substituted analogs cannot access this synthetic pathway [1]. Procurement of CAS 177900-49-1 at ≥98% purity (as supplied by Fluorochem and Apollo Scientific) enables direct entry into patent-protected fungicide lead optimization programs .

Crystallographic Reference Standard for Chalcone Conformational Analysis

The published single-crystal X-ray structure (Acta Cryst. E, 2007) establishes the near-coplanar conformation (dihedral angle 8.0°) of this compound as a benchmark for computational conformational analysis and polymorph prediction studies [2]. Academic and industrial crystallography laboratories procuring this compound as a reference material can use the known unit cell parameters and packing motif (stabilized by C—H···O and C—H···π interactions) to validate diffractometer calibration and structure solution protocols for related chalcone derivatives.

Dual-Pharmacophore Chalcone Library Screening for AChE and Cathepsin Drug Discovery

Medicinal chemistry programs targeting acetylcholinesterase (Alzheimer's disease) or cysteine cathepsins (cancer, osteoporosis) benefit from the inclusion of this compound in screening libraries because it combines two independently validated pharmacophoric motifs (4-Cl and 3,4-diOMe) within a single scaffold [3]. Class-level SAR evidence indicates that chalcones bearing either motif achieve AChE IC₅₀ values of 23–39 µM, while the dual-substituted scaffold is predicted to exhibit enhanced potency [3]. This compound serves as a strategic starting point for hit expansion and fragment-based lead generation.

Starting Material for Heterocyclic Compound Synthesis via Michael Addition Chemistry

The α,β-unsaturated carbonyl system of this chalcone functions as a Michael acceptor, enabling the synthesis of pyrazolines, isoxazoles, pyrimidines, and other heterocyclic frameworks . The electron-rich 3,4-dimethoxy A-ring enhances the electrophilicity of the β-carbon, while the 4-chloro B-ring provides a handle for downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This dual reactivity profile is not available from simpler chalcones and makes the compound a versatile building block for diversity-oriented synthesis campaigns .

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Dual-substituted enone scaffold required for dimethomorph route
Morpholine addition feasibility and fungicide lead profiling
Crystallographic reference standard
Published near-coplanar crystal structure with known packing motif
Diffractometer calibration and polymorph prediction studies
Enzyme inhibition screening library
Dual pharmacophoric motifs (4-Cl and 3,4-diOMe) in a single scaffold
AChE and cathepsin inhibition assay profiling
Diversity-oriented heterocyclic synthesis
α,β-Unsaturated carbonyl with electron-rich A-ring and chloro B-ring handle
Michael addition and cross-coupling reactivity for library generation
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